molecular formula C6H8ClN3O2 B6219112 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride CAS No. 2751610-77-0

2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride

Cat. No.: B6219112
CAS No.: 2751610-77-0
M. Wt: 189.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[3,4-c]pyrazole derivatives are an important class of five-membered heterocyclic compounds. They are widely encountered as the central core in a large panel of products used in various therapeutic areas such as antibacterial and antifungal agents, antibiotics, and pesticides . For example, the pyrazole ring is present in a variety of drugs such as Celebrex, Sildenafil (Viagra), Rimonabant, and Difenamizole .


Synthesis Analysis

The first access to polyfunctionalized pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione derivatives is reported. The series were generated from diethyl acetylenedicarboxylate and arylhydrazines, which afforded the key intermediates bearing two functional positions . Moreover, an efficient palladium-catalyzed C-C and C-N bond formation via Suzuki–Miyaura or Buchwald–Hartwig coupling reactions in C-6 position was investigated from 6-chloropyrrolo[3,4-c]pyrazole-4,6-(2H,5H)–diones .


Chemical Reactions Analysis

In the synthesis of these compounds, key reactions include the formation of C-C and C-N bonds via Suzuki–Miyaura or Buchwald–Hartwig coupling reactions .

Mechanism of Action

While the specific mechanism of action for “2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride” is not available, pyrrolo[3,4-c]pyrazole derivatives have been reported to have a broad spectrum of pharmacological properties .

Future Directions

The broad spectrum of pharmacological properties of pyrrolo[3,4-c]pyrazole derivatives is the main reason for developing new compounds containing this scaffold . Therefore, future research may focus on exploring these properties further and developing new therapeutic agents based on these compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride involves the reaction of 3-amino-1H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid with hydrochloric acid.", "Starting Materials": [ "3-amino-1H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid", "Hydrochloric acid" ], "Reaction": [ "Dissolve 3-amino-1H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid in water", "Add hydrochloric acid to the solution", "Stir the mixture at room temperature for several hours", "Filter the resulting solid", "Wash the solid with water", "Dry the solid to obtain 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride" ] }

CAS No.

2751610-77-0

Molecular Formula

C6H8ClN3O2

Molecular Weight

189.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.